(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one
Description
This compound is a benzofuran derivative characterized by a benzofuran core substituted with a 2-chloro-6-fluorobenzyl ether group and a pyridin-4-ylmethylidene moiety at the C2 position . Its stereochemistry (2Z) ensures that substituents on either side of the double bond are oriented syn-periplanar, influencing its interactions with biological targets.
Properties
Molecular Formula |
C21H13ClFNO3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chloro-6-fluorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C21H13ClFNO3/c22-17-2-1-3-18(23)16(17)12-26-14-4-5-15-19(11-14)27-20(21(15)25)10-13-6-8-24-9-7-13/h1-11H,12H2/b20-10- |
InChI Key |
GPOMPAPNJCQWKD-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridinyl group, and the attachment of the chlorofluorobenzyl moiety. Common reagents used in these reactions include halogenated benzyl compounds, pyridine derivatives, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzofuran derivatives, while reduction may produce simpler benzofuran compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of benzofuran compounds are explored for their potential to treat various diseases. The specific compound may be evaluated for its efficacy and safety in preclinical and clinical studies.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties make them valuable in various applications.
Mechanism of Action
The mechanism of action of (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s bioactivity and chemical reactivity can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, and core structures. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| (2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one | 4-chlorobenzyl ether, pyridin-3-yl group | Moderate antimicrobial activity | Pyridine substitution (3-yl vs. 4-yl) and benzyl halogen position (4-Cl vs. 2-Cl-6-F) |
| (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one | 2-chlorobenzyl ether, pyridin-4-yl group | Anticancer, antimicrobial | Lacks fluorine atom; benzyl group has Cl at position 2 only |
| (2Z)-6-hydroxy-2-(4-chlorobenzylidene)-1-benzofuran-3(2H)-one | 4-chlorobenzylidene, hydroxy group | Moderate antioxidant activity | Lacks pyridine and ether substituents; reduced bioactivity diversity |
| (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one | Benzodioxin core, 2-fluorobenzyl ether | Enhanced selectivity in biological targets | Benzodioxin moiety instead of pyridine; different halogen arrangement |
| (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one | Dichlorobenzylidene, pyrrolidine | Neuroprotective effects | Additional pyrrolidine substituent; no pyridine or ether groups |
Key Findings from Comparative Studies
Halogenation Effects: The 2-chloro-6-fluorobenzyl group in the target compound may enhance binding affinity compared to mono-halogenated analogs (e.g., 4-chloro or 2-chloro derivatives) due to increased electronegativity and steric effects .
Pyridine vs. Benzodioxin Cores :
- Pyridine-containing analogs (e.g., ) exhibit broader antimicrobial activity compared to benzodioxin-based compounds (e.g., ), likely due to pyridine’s ability to participate in hydrogen bonding and π-π stacking .
Substituent Position and Bioactivity :
- Pyridin-4-yl substitution (target compound) vs. pyridin-3-yl (): The 4-yl position may enhance interaction with nicotinic acetylcholine receptors or kinases, while 3-yl derivatives show weaker binding .
- Hydroxy groups (e.g., ) reduce lipid solubility, limiting membrane permeability compared to ether-linked substituents in the target compound .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.77 g/mol. The compound features a benzofuran core substituted with a pyridine moiety and a chloro-fluorobenzyl ether group, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of related compounds, suggesting that modifications in the benzofuran structure can enhance efficacy against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity (Zone of Inhibition in mm) | Pathogen Targeted |
|---|---|---|
| Compound A | 25 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one | TBD | TBD |
Anticancer Properties
Another area of interest is the anticancer potential of this compound. In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines through caspase activation pathways . For instance, a related compound was observed to upregulate caspase-3 expression, leading to increased apoptosis rates in SMMC7721 liver cancer cells.
Case Study: Induction of Apoptosis
A study investigated the effects of various benzofuran derivatives on cancer cell lines. The results indicated that modifications in the substituents significantly affected the apoptotic activity:
- Compound X : Induced 70% apoptosis in HepG2 cells.
- (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one : Expected to show similar or enhanced activity due to structural similarities.
Enzyme Inhibition
The compound's interaction with specific enzymes has also been studied. Inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO) have been reported for related compounds, suggesting potential applications in treating neurodegenerative diseases .
Table 2: Enzyme Inhibition Potency
| Compound Name | AChE IC50 (µM) | MAO IC50 (µM) |
|---|---|---|
| Compound A | 0.5 | 0.8 |
| (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
